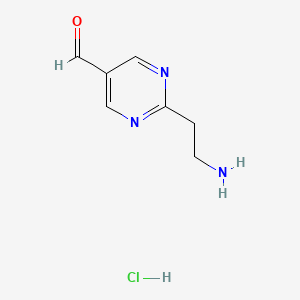
2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position and a methoxymethyl group at the 4-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- can be achieved through several synthetic routes. One common method involves the bromination of 2-thiophenecarboxylic acid followed by the introduction of the methoxymethyl group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 5-substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene alcohols or aldehydes.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methoxymethyl group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid, 5-bromo-: Lacks the methoxymethyl group, making it less versatile in certain reactions.
2-Thiophenecarboxylic acid, 4-methoxymethyl-: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Thiophene-2-carboxylic acid: Lacks both the bromine atom and the methoxymethyl group, making it less reactive and versatile.
Uniqueness
2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- is unique due to the presence of both the bromine atom and the methoxymethyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Properties
CAS No. |
1229627-41-1 |
|---|---|
Molecular Formula |
C7H7BrO3S |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
5-bromo-4-(methoxymethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO3S/c1-11-3-4-2-5(7(9)10)12-6(4)8/h2H,3H2,1H3,(H,9,10) |
InChI Key |
XUXQFWKSLOLZMU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(SC(=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


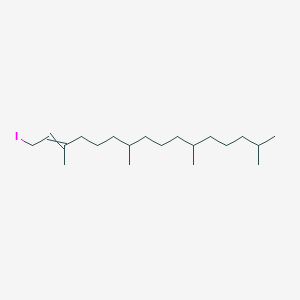
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
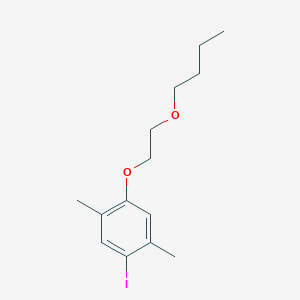
![2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-](/img/structure/B12629934.png)
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12629936.png)
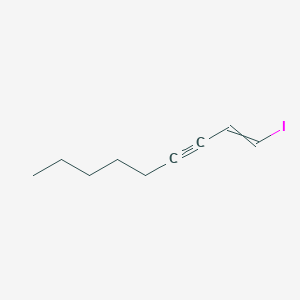
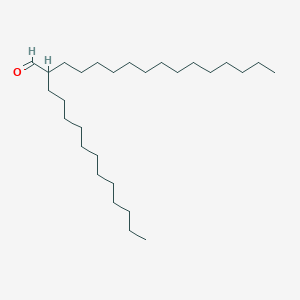
![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)
![3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12629949.png)
![2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane](/img/structure/B12629951.png)

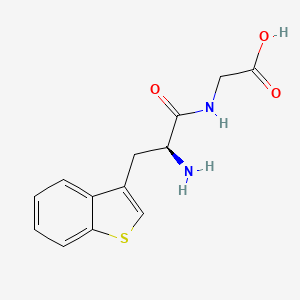
![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
